4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride
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Overview
Description
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 4-methoxy-5,6,7,8-tetrahydronaphthalene. This reaction is carried out using chlorosulfonic acid as the sulfonylating agent . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or other derivatives under appropriate conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Research: It is used in the modification of biomolecules for studying their function and interactions.
Industrial Applications: While primarily a research chemical, it may also find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride largely depends on its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: This compound is structurally similar but contains an amine group instead of a sulfonyl chloride group.
5-Methyltetralin: Another similar compound, differing by the presence of a methyl group instead of a methoxy group.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride is unique due to its specific functional groups that confer distinct reactivity and applications. The presence of both a methoxy group and a sulfonyl chloride group allows for a wide range of chemical transformations and applications in research .
Properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLHMLFUSKCACK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679730 |
Source
|
Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211487-94-3 |
Source
|
Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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